![molecular formula C13H12ClN3 B11863323 4-Chloro-6-(p-tolyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1256955-39-1](/img/structure/B11863323.png)

4-Chloro-6-(p-tolyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

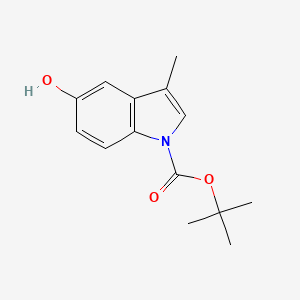

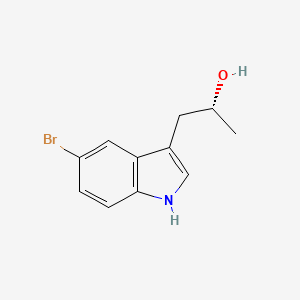

4-Chloro-6-(p-tolyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine est un composé hétérocyclique appartenant à la famille des pyrimidines. Les pyrimidines sont connues pour leurs diverses activités biologiques et sont des composants essentiels des acides nucléiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 4-Chloro-6-(p-tolyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine implique généralement des réactions en plusieurs étapes à partir de précurseurs facilement disponibles. Une méthode courante implique la condensation du propionate de 2-cyano-3-(1,3-dioxolane) éthyle avec de l'acétate de formamidine sous reflux, suivie d'une chloration . Les conditions de réaction nécessitent souvent un contrôle minutieux de la température et du pH pour garantir un rendement et une pureté élevés.

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais elles sont optimisées pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour maintenir des conditions de réaction constantes et améliorer l'efficacité.

Analyse Des Réactions Chimiques

Types de réactions

La 4-Chloro-6-(p-tolyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine subit diverses réactions chimiques, notamment :

Substitution nucléophile : Ce composé peut participer à des réactions de substitution nucléophile aromatique en raison de la présence du groupe chloro.

Couplage de Suzuki : Il peut également subir des réactions de couplage de Suzuki-Miyaura, qui sont utiles pour former des liaisons carbone-carbone.

Réactifs et conditions courants

Substitution nucléophile : Les réactifs courants incluent les nucléophiles tels que les amines ou les thiols, et les réactions sont généralement effectuées dans des solvants polaires comme le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO).

Couplage de Suzuki : Cette réaction utilise souvent des catalyseurs au palladium et des acides boroniques dans des conditions douces.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des nucléophiles ou des partenaires de couplage spécifiques utilisés. Par exemple, une substitution nucléophile avec une amine donnerait un dérivé de pyrimidine aminosubstitué.

4. Applications de la recherche scientifique

La this compound a plusieurs applications dans la recherche scientifique :

Chimie médicinale : Elle est explorée pour son potentiel en tant qu'agent neuroprotecteur et anti-inflammatoire.

Études biologiques : Le composé est utilisé dans des études relatives à ses activités antivirales, anticancéreuses et antimicrobiennes.

Science des matériaux : Elle est étudiée pour son utilisation potentielle dans le développement de nouveaux matériaux présentant des propriétés électroniques spécifiques.

5. Mécanisme d'action

Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il a été démontré qu'il inhibe la voie inflammatoire NF-kB, qui est essentielle dans la régulation des réponses immunitaires . La capacité du composé à inhiber le stress du réticulum endoplasmique et les voies de l'apoptose contribue également à ses effets neuroprotecteurs.

Applications De Recherche Scientifique

4-Chloro-6-(p-tolyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a neuroprotective and anti-inflammatory agent.

Biological Studies: The compound is used in studies related to its antiviral, anticancer, and antimicrobial activities.

Materials Science: It is investigated for its potential use in the development of new materials with specific electronic properties.

Mécanisme D'action

The mechanism of action of 4-Chloro-6-(p-tolyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which is crucial in the regulation of immune responses . The compound’s ability to inhibit endoplasmic reticulum stress and apoptosis pathways also contributes to its neuroprotective effects.

Comparaison Avec Des Composés Similaires

Composés similaires

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine : Partage une structure de base similaire, mais diffère par la position du groupe chloro et l'absence du groupe p-tolyl.

Pyrazolo[3,4-d]pyrimidine : Un autre composé hétérocyclique présentant des activités biologiques similaires, mais une structure cyclique différente.

Unicité

La 4-Chloro-6-(p-tolyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes.

Propriétés

Numéro CAS |

1256955-39-1 |

|---|---|

Formule moléculaire |

C13H12ClN3 |

Poids moléculaire |

245.71 g/mol |

Nom IUPAC |

4-chloro-6-(4-methylphenyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine |

InChI |

InChI=1S/C13H12ClN3/c1-9-2-4-10(5-3-9)17-6-11-12(7-17)15-8-16-13(11)14/h2-5,8H,6-7H2,1H3 |

Clé InChI |

MBZJZZYADKCXAV-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)N2CC3=C(C2)N=CN=C3Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(1,4-Dioxaspiro[4.5]decan-8-yl)phenyl]methanamine](/img/structure/B11863240.png)

![Tert-butyl 2-cyano-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B11863243.png)

![7-Methoxyspiro[chroman-2,1'-cyclohexan]-4-one](/img/structure/B11863318.png)